

5-(3,4-Dichlorophenyl)picolinic acid SMILES code

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Compound of Interest

Compound Name:	5-(3,4-Dichlorophenyl)picolinic acid
CAS No.:	87789-80-8
Cat. No.:	B6365319

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An In-depth Technical Guide to **5-(3,4-Dichlorophenyl)picolinic Acid**

Abstract

This technical guide provides a comprehensive overview of **5-(3,4-Dichlorophenyl)picolinic acid**, a heterocyclic aromatic carboxylic acid. While specific experimental data for this exact molecule is not prevalent in public literature, this document constructs a robust scientific profile based on the well-established chemistry and biological activity of analogous picolinate compounds. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and a thorough analysis of its most probable mechanism of action as a synthetic auxin herbicide. The guide is intended for researchers in agrochemical discovery, chemical synthesis, and plant biology, offering both foundational knowledge and practical methodologies for its synthesis and evaluation.

Introduction: The Picolinic Acid Scaffold in Modern Agrochemicals

Picolinic acid, or pyridine-2-carboxylic acid, is a privileged scaffold in the field of drug and agrochemical development[1]. Its derivatives have demonstrated a wide array of biological activities. In particular, the substitution of the pyridine ring at various positions has given rise to a prominent class of herbicides known as synthetic auxins[2]. Compounds like picloram and clopyralid have been used for decades to control broadleaf weeds[3].

More recently, the development of 6-aryl-picolinate herbicides such as halauxifen-methyl has renewed interest in this chemical class, offering improved efficacy and weed control spectrums[3][4]. These molecules function by mimicking the natural plant hormone indole-3-acetic acid (IAA), causing a catastrophic disruption of normal growth processes. They achieve this by hijacking the plant's auxin perception machinery, specifically the TIR1/AFB family of co-receptors[5][6].

This guide focuses on **5-(3,4-Dichlorophenyl)picolinic acid**, a specific analogue that combines the picolinic acid core with a 3,4-dichlorophenyl substituent. The inclusion of a dichlorinated phenyl ring is a common strategy in medicinal and agricultural chemistry to modulate factors like metabolic stability, binding affinity, and lipophilicity. Based on extensive structure-activity relationship studies of similar compounds, it is hypothesized that **5-(3,4-Dichlorophenyl)picolinic acid** will exhibit potent herbicidal activity through a synthetic auxin mechanism of action.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Here, we define the structure and predicted properties of **5-(3,4-Dichlorophenyl)picolinic acid**.

- IUPAC Name: 5-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid
- Canonical SMILES: O=C(O)c1ncc(cc1)c2ccc(Cl)c(Cl)c2
- CAS Number: Not assigned (as of the latest data).

The molecular structure is depicted below:

Caption: Figure 1: Chemical Structure.

A summary of its computed physicochemical properties is provided in Table 1. These values are calculated based on the chemical structure and are essential for planning experimental work, such as selecting appropriate solvent systems and predicting bioavailability.

Property	Value	Source
Molecular Formula	C ₁₂ H ₇ Cl ₂ NO ₂	(Calculated)
Molecular Weight	268.10 g/mol	(Calculated)
XLogP3	3.5	(Predicted)
Hydrogen Bond Donor Count	1	(Calculated)
Hydrogen Bond Acceptor Count	3	(Calculated)
Rotatable Bond Count	2	(Calculated)
Topological Polar Surface Area	50.2 Å ²	(Calculated)

Table 1: Computed Physicochemical Properties.

Synthesis and Characterization

The construction of the biaryl linkage between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard and most versatile method for this transformation, offering high yields and excellent functional group tolerance[7][8].

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the C-C bond between the two aromatic rings. This leads to two readily available or easily synthesizable precursors: 5-bromopicolinic acid and 3,4-dichlorophenylboronic acid.

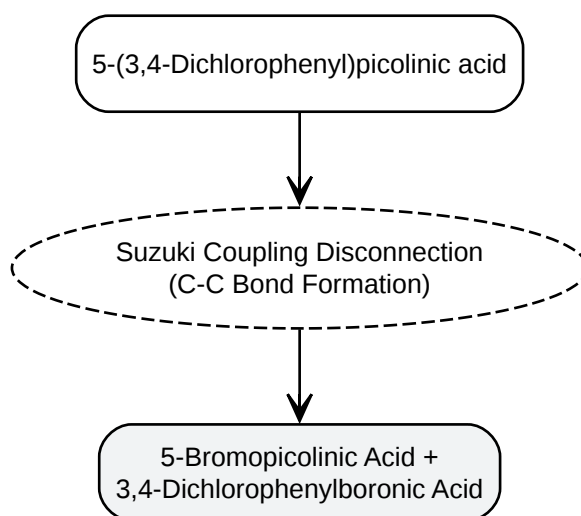


Figure 2: Retrosynthetic Analysis

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Caption: Figure 2: Retrosynthetic Analysis.

Both precursors are commercially available from major chemical suppliers, making this a practical and efficient route[9][10][11][12]. For researchers preferring to synthesize the precursors, 5-bromopicolinic acid can be prepared by the potassium permanganate oxidation of 5-bromo-2-methylpyridine[13][14].

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high conversion and straightforward purification. The causality behind each choice of reagent is explained.

Objective: To synthesize **5-(3,4-Dichlorophenyl)picolinic acid**.

Materials:

- 5-Bromopicolinic acid (1.0 eq)[11][12]
- 3,4-Dichlorophenylboronic acid (1.2 eq)[9][10]
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
- Tricyclohexylphosphine [PCy₃] (0.04 eq)

- Potassium phosphate (K_3PO_4), anhydrous (3.0 eq)
- 1,4-Dioxane, anhydrous
- Water, deionized

Protocol:

- Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopicolinic acid (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq), and K_3PO_4 (3.0 eq).
 - Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-precursor. K_3PO_4 is a strong base necessary to activate the boronic acid for the transmetalation step in the catalytic cycle[7].
- Catalyst Preparation: In a separate vial, pre-mix the catalyst by dissolving $Pd(OAc)_2$ (0.02 eq) and PCy_3 (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
 - Rationale: PCy_3 is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition step, particularly with aryl bromides[8]. Pre-mixing ensures the formation of the active catalytic species.
- Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Solvent Addition: Add anhydrous 1,4-dioxane to the main flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromopicolinic acid. Add the pre-mixed catalyst solution via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This protonates the carboxylate, making the product soluble in the organic layer. d. Separate the layers. Extract

the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Characterization

The identity and purity of the synthesized **5-(3,4-Dichlorophenyl)picolinic acid** should be confirmed using standard analytical techniques:

- ^1H NMR: Expect characteristic signals for the three protons on the pyridine ring and the three protons on the dichlorophenyl ring in the aromatic region (7.5-9.0 ppm).
- ^{13}C NMR: Expect 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including the carbonyl carbon signal (~165 ppm).
- Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak $[\text{M}-\text{H}]^-$ corresponding to the calculated mass, with a characteristic isotopic pattern for two chlorine atoms.

Postulated Biological Activity and Mechanism of Action

Activity as a Synthetic Auxin Herbicide

The structural similarity to known picolinate herbicides strongly suggests that **5-(3,4-Dichlorophenyl)picolinic acid** will function as a synthetic auxin[2][3]. These herbicides are particularly effective against broadleaf weeds[3]. They induce an overload of the natural auxin signaling pathway, leading to uncontrolled and disorganized cell division and elongation, epinastic growth, and ultimately, plant death.

Molecular Mechanism: Hijacking the TIR1/AFB Pathway

The canonical auxin signaling pathway provides a clear framework for understanding the mechanism of this compound class[15][16].

- Perception: In the plant cell nucleus, auxin (or a synthetic mimic) acts as a "molecular glue." It binds to an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologues[17].
- Co-Receptor Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and a member of the Aux/IAA family of transcriptional repressors. This forms a ternary co-receptor complex (TIR1/AFB-auxin-Aux/IAA)[18].
- Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the co-receptor complex targets the bound Aux/IAA protein for polyubiquitination.
- De-repression of Transcription: The ubiquitinated Aux/IAA is then degraded by the 26S proteasome. This removes the repression from AUXIN RESPONSE FACTOR (ARF) transcription factors.
- Gene Expression: The newly freed ARFs can then activate the transcription of a wide range of auxin-responsive genes, leading to the physiological effects associated with auxin overload.

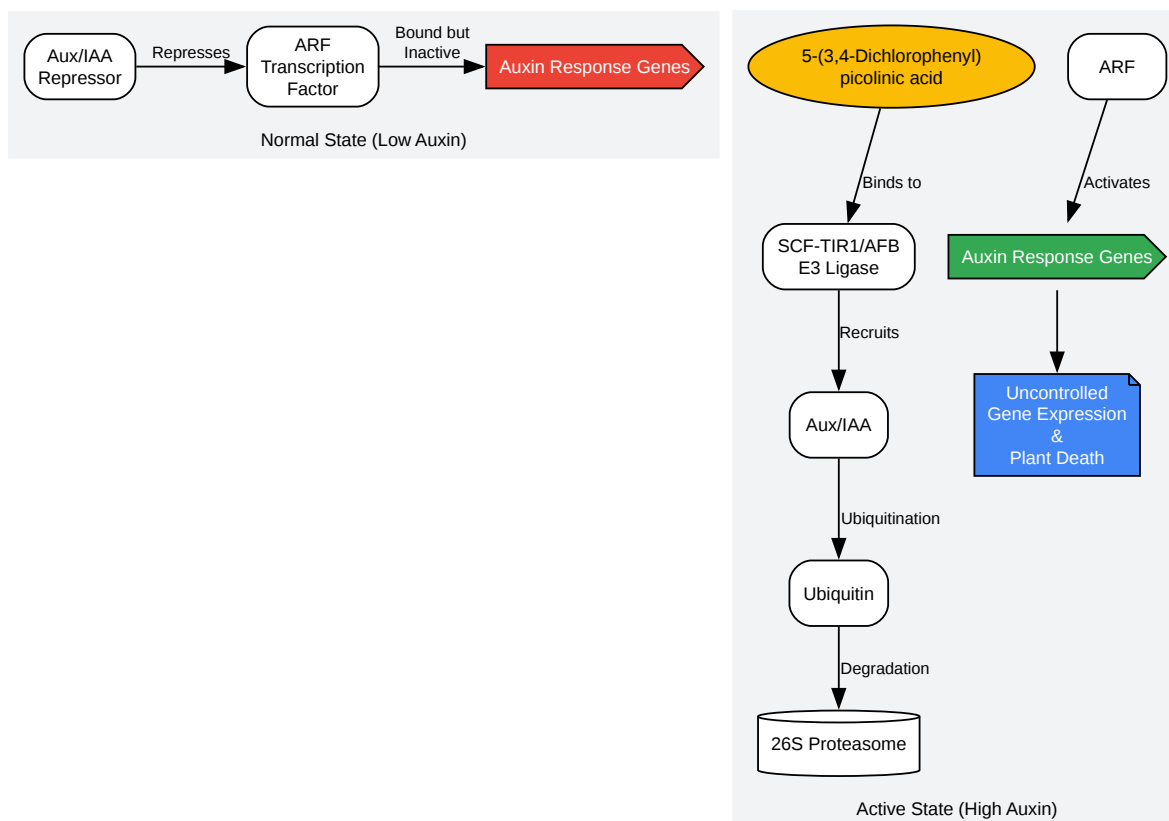


Figure 3: Mechanism of Action of Synthetic Auxins

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Caption: Figure 3: Mechanism of Action.

Receptor Specificity

While natural auxin (IAA) binds to multiple members of the TIR1/AFB family, different synthetic auxins exhibit distinct binding specificities. Notably, several picolinic acid-based herbicides, including picloram, show preferential interaction with AFB5[5][19]. It is highly probable that 5-

(3,4-Dichlorophenyl)picolinic acid will also target AFB5, though this requires experimental validation. This specificity can influence the herbicidal spectrum and efficacy.

Experimental Protocol for Biological Evaluation

To validate the hypothesized herbicidal activity, a simple and robust root growth inhibition assay using the model organism *Arabidopsis thaliana* is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on *Arabidopsis thaliana* root growth.

Materials:

- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium, including vitamins
- Sucrose
- Phytigel or Agar
- Petri plates (square or round)
- Test compound dissolved in DMSO (stock solution)
- Sterile water

Protocol:

- **Seed Sterilization:** Surface-sterilize *A. thaliana* seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Tween-20 for 10 minutes. Rinse 5 times with sterile water.
- **Plating:** Suspend seeds in sterile 0.1% agar and sow them in a line on MS agar plates (containing 1% sucrose).
- **Stratification:** Wrap the plates and store them at 4 °C in the dark for 2-3 days to synchronize germination.

- Germination: Transfer the plates to a growth chamber (e.g., 22 °C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow down along the agar surface. Allow seeds to germinate and grow for 4-5 days.
- Compound Treatment: Prepare a second set of MS agar plates containing various concentrations of the test compound (e.g., 0.1 nM to 100 μM) and a DMSO-only control. This is achieved by adding the appropriate volume of the DMSO stock solution to the molten agar before pouring the plates.
- Seedling Transfer: Carefully transfer the 4-5 day old seedlings from the germination plates to the treatment plates, placing the root tip at a marked line.
- Incubation and Measurement: Return the plates to the growth chamber in a vertical orientation. After 3-5 days of growth, scan the plates and measure the length of the primary root from the marked line to the new root tip using image analysis software (e.g., ImageJ).
- Data Analysis: For each concentration, calculate the percent root growth inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Research and Development

The synthesis and initial biological characterization of **5-(3,4-Dichlorophenyl)picolinic acid** opens several avenues for further research:

- Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the substitution pattern on the phenyl ring (e.g., different halogens, alkyl, or alkoxy groups) to optimize herbicidal activity.
- Broad-Spectrum Herbicidal Testing: Evaluate the compound's efficacy against a panel of economically important broadleaf and grass weeds to determine its potential as a commercial herbicide.
- Receptor Binding Assays: Perform in vitro binding assays using purified TIR1/AFB proteins to confirm the molecular target and determine binding affinities[18].

- Coordination Chemistry: Investigate the ability of the picolinate moiety to form coordination complexes with various metal ions, which could have applications in materials science or catalysis[20].

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